
N-cyclopropyl-4-((2-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals known for their potential in various biochemical applications, including their roles in inhibiting specific enzymes or receptors. These compounds often exhibit a range of biological activities that can be leveraged in pharmaceutical development and other areas of chemical research.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step chemical reactions, starting from simpler organic molecules. For example, compounds with similar complexity have been synthesized through condensation reactions, utilizing starting materials such as amino acids and aldehydes in the presence of suitable catalysts and conditions (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and their spatial configuration (Lu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzamide structures often explore the reactivity of the amide functional group and its interactions with other chemical species. For example, the synthesis of derivatives through reactions with secondary amines or the introduction of substituents to modify the compound's chemical and biological properties is common (Senthilkumar et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure and can be optimized through structural modifications (Bu et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and interactions with biological molecules, are fundamental for understanding the compound's potential uses. Studies often focus on the compound's ability to interact with specific enzymes or receptors, influencing biological pathways (Bu et al., 2001).
科学的研究の応用
Quinazoline Derivatives and Their Applications
Quinazoline derivatives are explored for their diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties. These compounds' multifaceted roles in scientific research are highlighted through various synthesis and activity studies, shedding light on their potential applications.
Anticancer Potential : The synthesis and crystal structure analysis of quinazoline derivatives have indicated significant inhibitory activity against some cancer cell lines, underscoring their potential as anticancer agents (Lu et al., 2021). This highlights the importance of structural analysis in understanding the biological activities of such compounds.
Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showcasing their potential in combating microbial infections (Habib et al., 2013). This suggests that quinazoline derivatives could be valuable in developing new antimicrobial agents.
Antihypertensive and Diuretic Effects : Research on quinazoline derivatives has also explored their diuretic and antihypertensive activities, providing a foundation for developing new treatments for hypertension (Rahman et al., 2014). This demonstrates the compound's versatility in addressing cardiovascular diseases.
Antimycobacterial Activities : Synthesized quinazoline derivatives have shown promising in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Senthilkumar et al., 2008).
Synthesis Innovations : Studies on the synthesis of quinazoline derivatives, including cyclopropanation processes and the creation of doubly constrained systems, contribute to the advancement of synthetic methodologies in medicinal chemistry (Szakonyi et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-cyclopropyl-4-[[2-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-37-23-6-4-5-20(15-23)16-30-26(34)18-38-29-32-25-8-3-2-7-24(25)28(36)33(29)17-19-9-11-21(12-10-19)27(35)31-22-13-14-22/h2-12,15,22H,13-14,16-18H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLPBCMVSUTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

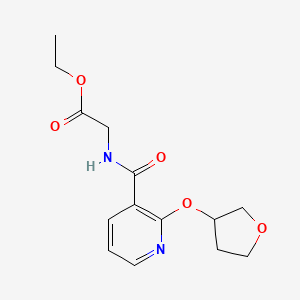
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
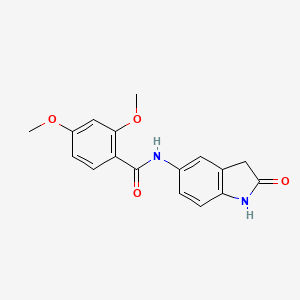
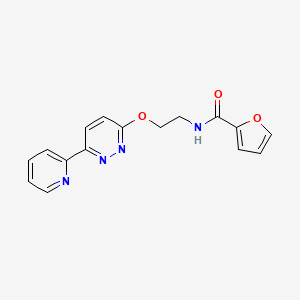
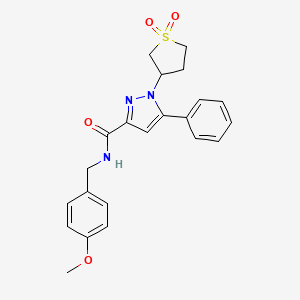
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)
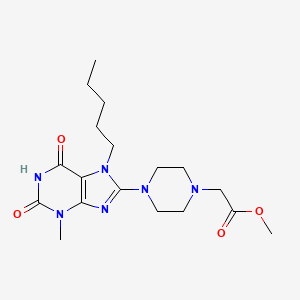
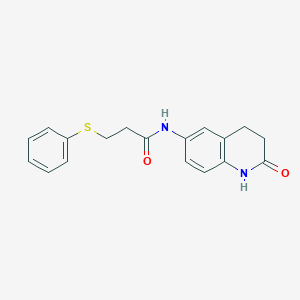
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)